4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol

Description

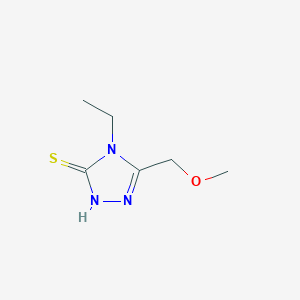

4-Ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a methoxymethyl substituent at position 5 and an ethyl group at position 4 of the triazole ring. The thiol (-SH) group at position 3 enhances its reactivity, enabling applications in medicinal chemistry, particularly in hybrid molecule synthesis (e.g., coumarin-triazole hybrids) . Its methoxymethyl group provides moderate polarity, balancing lipophilicity and solubility, which is advantageous for drug design .

Properties

IUPAC Name |

4-ethyl-3-(methoxymethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3OS/c1-3-9-5(4-10-2)7-8-6(9)11/h3-4H2,1-2H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELFBZYZQANAML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with methoxymethyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Disulfides, sulfonic acids

Reduction: Reduced triazole derivatives

Substitution: Various substituted triazole derivatives

Scientific Research Applications

Antifungal Activity

The 1,2,4-triazole moiety is well-known for its antifungal properties. Compounds similar to 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol have been extensively studied for their efficacy against fungal pathogens. For instance, research indicates that triazole derivatives exhibit significant activity against various fungi, including Candida species and Aspergillus species. A study demonstrated that triazole derivatives could inhibit the growth of these fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes .

Anticancer Properties

Recent studies have highlighted the potential of triazole derivatives in cancer treatment. The compound has been evaluated for its cytotoxic effects on cancer cell lines such as melanoma and breast cancer. In vitro assays showed that derivatives of 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspases .

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against a variety of microorganisms. A study reported that triazole thiol derivatives demonstrated moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. The effectiveness was measured using inhibition zone diameters in agar diffusion assays .

Plant Growth Regulators

Triazole compounds are also utilized in agriculture as plant growth regulators and fungicides. They help in controlling fungal diseases in crops and enhancing growth by modulating plant hormone levels. Research indicates that compounds like 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol can improve crop yield by promoting root development and increasing resistance to environmental stressors .

Corrosion Inhibitors

Triazole derivatives are being explored as corrosion inhibitors for metals due to their ability to form protective films on metal surfaces. Studies have shown that these compounds can effectively reduce corrosion rates in acidic environments by adsorbing onto metal surfaces and forming a barrier against corrosive agents .

Data Tables

Case Studies

- Antifungal Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for antifungal activity against clinical isolates of Candida albicans. The results indicated that certain modifications to the triazole ring significantly enhanced antifungal potency .

- Cytotoxicity Against Cancer Cells : Research conducted on various triazole derivatives demonstrated their potential as anticancer agents through MTT assays on human cancer cell lines. The study found that specific substitutions on the triazole ring increased selectivity towards cancer cells while minimizing toxicity to normal cells .

- Agricultural Benefits : Field trials assessing the application of triazole-based fungicides revealed significant reductions in disease incidence in crops like wheat and barley, leading to improved yields compared to untreated controls .

Mechanism of Action

The mechanism of action of 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens. The triazole ring can interact with metal ions or active sites in enzymes, disrupting their normal function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 4 and 5 significantly influence electronic, steric, and solubility properties. Key comparisons include:

| Compound Name | Substituents (Position 4/5) | Molecular Weight | Key Properties | Reference |

|---|---|---|---|---|

| 4-Ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol | Ethyl / Methoxymethyl | 201.28* | Moderate polarity; enhanced solubility in polar solvents due to methoxymethyl | [6, 7] |

| 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Ethoxyphenyl / Methoxyphenyl | 337.39 | High lipophilicity; bulky aromatic substituents reduce solubility | [2] |

| 4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | Ethyl / Thiophene | 211.30 | Conjugated thiophene enhances electronic properties; moderate solubility | [3, 6] |

| 4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | Ethyl / Pyridine | 206.27 | Basic pyridine nitrogen improves water solubility | [20] |

| 4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | Amino / Nitrophenyl | 264.25 | Electron-withdrawing nitro group reduces electron density; low solubility | [1, 4] |

*Calculated based on molecular formula C₇H₁₁N₃OS.

Key Observations :

Key Insights :

Biological Activity

4-Ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles have gained prominence in medicinal chemistry due to their broad pharmacological profiles, including antifungal, antibacterial, anticancer, and antioxidant properties. This article focuses on the biological activity of 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol, summarizing key research findings and case studies.

The molecular formula of 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is C₁₂H₁₅N₃O₂S, with a molecular weight of 235.31 g/mol. It features a triazole ring with a thiol group that contributes to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₃O₂S |

| Molecular Weight | 235.31 g/mol |

| CAS Number | 482652-22-2 |

| Structure | Chemical Structure |

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study evaluated various triazole compounds against a range of bacteria and fungi. The results indicated that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria as well as antifungal efficacy against Candida albicans .

Minimum Inhibitory Concentrations (MIC) were determined for several derivatives, with notable findings:

- Compound 3d : MIC = 0.397 μM against Candida albicans

- Compound 4k : High potency against E. coli

Antioxidant Activity

The antioxidant potential of triazole derivatives was assessed through DPPH and ABTS assays. The compound exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid .

| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |

|---|---|---|

| 4-Ethyl Triazole | 15.6 | 0.397 |

| Ascorbic Acid | 10.5 | 0.87 |

Anticancer Activity

Triazoles have also been investigated for their anticancer properties. A review highlighted the potential of triazole derivatives in inhibiting cancer cell proliferation through various mechanisms . The compound's ability to induce apoptosis in cancer cells was noted, emphasizing its therapeutic promise.

Study on Antibacterial Efficacy

In a recent study, the antibacterial efficacy of various triazole derivatives was tested against multiple pathogens including Staphylococcus aureus and Escherichia coli. The study found that compounds with electron-donating groups at specific positions on the triazole ring exhibited enhanced activity .

Key Findings :

- Compound 29 : MIC = 0.046 μM against MRSA

- Compound 30a : High activity against E. coli and Pseudomonas aeruginosa

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between triazole derivatives and their biological targets. These studies revealed high binding affinities for bacterial enzymes, supporting the observed antibacterial activities .

Q & A

Advanced Research Question

- Lipinski’s Rule of Five filters compounds with MW <500 and LogP <5 .

- CYP450 inhibition assays (e.g., CYP3A4) assess metabolic stability .

- Ames test screens for mutagenicity (IC50 >100 μM for non-toxic derivatives) .

How are antiradical and antimicrobial activities quantitatively evaluated?

Advanced Research Question

- DPPH assay : Measure absorbance decay at 517 nm (IC50 = 0.2–1.0 mM for active derivatives) .

- MIC determination : Broth microdilution against S. aureus (MIC = 8–32 μg/mL) and C. albicans (MIC = 16–64 μg/mL) .

What mechanistic insights explain the compound’s oxidation behavior under varying conditions?

Advanced Research Question

Oxidation with iodine/KI yields disulfides at room temperature, while heating or microwaving produces sulfonic acids:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.